4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione
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Overview
Description
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to an oxazolidine-2,5-dione ring. It is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate oxazolidine-2,5-dione precursor. One common method includes the use of trichloromethyl chloroformate and triethylamine in a toluene solution under cooling conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the desired oxazolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for the biosynthesis of chlorophyll in plants . By inhibiting PPO, the compound disrupts the production of chlorophyll, leading to the death of targeted weeds. This mechanism is particularly useful in agricultural applications where the compound is used as a herbicide.
Comparison with Similar Compounds
Similar Compounds
Pentoxazone: An oxazolidinone herbicide with a similar structure but different substituents.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with an oxazolidinone core but different functional groups.
Uniqueness
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and fluoro substituent on the phenyl ring enhances its reactivity and potential biological activity compared to other oxazolidinones.
Properties
Molecular Formula |
C9H5ClFNO3 |
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Molecular Weight |
229.59 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5ClFNO3/c10-5-3-4(1-2-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
AEYHLNZENVPCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)F |
Origin of Product |
United States |
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